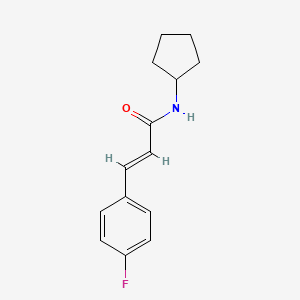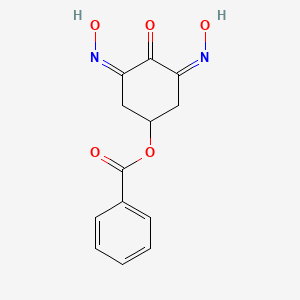
N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide, also known as NS8593, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known to have a unique mechanism of action and exhibits several biochemical and physiological effects.
Mécanisme D'action
N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide activates SK channels by binding to a specific site on the channel protein. This binding causes a conformational change in the channel, which leads to the opening of the ion channel and the influx of potassium ions. This influx of potassium ions hyperpolarizes the cell membrane, leading to the suppression of neuronal excitability.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide has several biochemical and physiological effects. It has been found to enhance the release of dopamine from neurons, which can lead to an improvement in motor function. N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide has also been shown to reduce the frequency and duration of seizures in animal models. Additionally, N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide has been found to have a neuroprotective effect, as it can protect neurons from oxidative stress and other forms of damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide has several advantages for lab experiments. It is a potent and selective activator of SK channels, which makes it an excellent tool for studying the role of SK channels in various physiological processes. However, N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on cells and tissues are not yet fully understood. Additionally, N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide. One potential direction is to study the long-term effects of N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide on cells and tissues. Another potential direction is to investigate the safety and efficacy of N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide in humans. Additionally, N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide could be used as a tool to study the role of SK channels in various diseases, such as Parkinson's disease, epilepsy, and Alzheimer's disease. Finally, N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide could be modified to improve its potency, selectivity, and pharmacokinetic properties, which could lead to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide can be synthesized using a three-step process. The first step involves the reaction of 4-methylbenzylamine with 4-chloro-3-nitrobenzaldehyde to form N-(4-methylbenzyl)-4-chloro-3-nitrobenzamide. The second step involves the reduction of the nitro group using palladium on carbon catalyst to form N-(4-methylbenzyl)-4-chloro-3-aminobenzamide. The final step involves the reaction of N-(4-methylbenzyl)-4-chloro-3-aminobenzamide with morpholine to form N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide.
Applications De Recherche Scientifique
N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide has several potential scientific research applications. It has been found to be a potent activator of small conductance calcium-activated potassium (SK) channels. SK channels are known to play a critical role in regulating the excitability of neurons and other cells. N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide has been shown to enhance the activity of SK channels, which can lead to the suppression of neuronal excitability and the reduction of seizures. N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide has also been found to have potential applications in the treatment of Parkinson's disease, as it can enhance dopamine release from neurons.
Propriétés
IUPAC Name |
N-[(4-methylphenyl)methyl]-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16-2-4-17(5-3-16)14-21-20(23)19-8-6-18(7-9-19)15-22-10-12-24-13-11-22/h2-9H,10-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLQVQBDFHURDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol](/img/structure/B5849360.png)
![4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B5849365.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-chlorophenyl)methanesulfonamide](/img/structure/B5849375.png)

![methyl 2-{[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5849387.png)


![2-amino-N-[amino(1,3-benzothiazol-2-ylamino)methylene]benzamide](/img/structure/B5849412.png)
![N-(4-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5849420.png)

